molecular formula C13H16Cl2N2O2S B2446281 2,4-dichloro-N-(4-(dimethylamino)but-2-yn-1-yl)-5-methylbenzenesulfonamide CAS No. 1396849-98-1

2,4-dichloro-N-(4-(dimethylamino)but-2-yn-1-yl)-5-methylbenzenesulfonamide

Cat. No.: B2446281
CAS No.: 1396849-98-1
M. Wt: 335.24
InChI Key: RIMUMOFKICDGKO-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4-(dimethylamino)but-2-yn-1-yl)-5-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, including antibiotics and other pharmaceuticals.

Properties

IUPAC Name

2,4-dichloro-N-[4-(dimethylamino)but-2-ynyl]-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O2S/c1-10-8-13(12(15)9-11(10)14)20(18,19)16-6-4-5-7-17(2)3/h8-9,16H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMUMOFKICDGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC#CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-(dimethylamino)but-2-yn-1-yl)-5-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the but-2-yn-1-yl group: This can be achieved through alkylation reactions involving propargyl bromide and dimethylamine.

    Introduction of the sulfonamide group: This step often involves the reaction of the intermediate with chlorosulfonic acid, followed by neutralization with a suitable base.

    Chlorination and methylation: The final steps involve chlorination and methylation to introduce the 2,4-dichloro and 5-methyl groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(4-(dimethylamino)but-2-yn-1-yl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

This compound is being investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features may allow it to interact effectively with various biological targets, including enzymes and receptors involved in disease pathways.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit inhibition of oncogenic microRNAs, such as miR-21, which plays a significant role in cancer progression. Inhibiting miR-21 can lead to enhanced apoptosis and reduced proliferation in cancer cells .

Biological Studies

The compound is utilized in studies to understand its interactions with biological targets. It has shown promise in inhibiting certain cellular processes that are crucial for the survival of cancer cells.

ActivityCell Line/ModelIC50 (nM)Comments
MicroRNA InhibitionVarious Cancer Cell Lines< 100Potent inhibitor; enhances apoptosis
Antimicrobial ActivityBacterial Strains200Moderate activity; further optimization needed

Material Science

In material science, the compound is explored for its potential use in synthesizing novel materials with unique properties. Its ability to form stable complexes may lead to applications in creating advanced materials for electronics or coatings.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-(dimethylamino)but-2-yn-1-yl)-5-methylbenzenesulfonamide is likely related to its ability to interact with biological molecules through its sulfonamide group. This group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function. The compound may also interact with other molecular targets, such as proteins or nucleic acids, through its various functional groups.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    N-(4-(dimethylamino)but-2-yn-1-yl)benzenesulfonamide: A structurally similar compound lacking the dichloro and methyl groups.

Uniqueness

2,4-dichloro-N-(4-(dimethylamino)but-2-yn-1-yl)-5-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. The presence of the dichloro and methyl groups can influence its solubility, stability, and interaction with biological targets.

Biological Activity

2,4-Dichloro-N-(4-(dimethylamino)but-2-yn-1-yl)-5-methylbenzenesulfonamide is a synthetic compound with a complex structure that includes dichloro and dimethylamino functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1396849-98-1
  • Molecular Formula : C13H16Cl2N2O2S
  • Molecular Weight : 335.2 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dimethylamino group can form hydrogen bonds and engage in electrostatic interactions with proteins, enhancing binding affinity. The dichloro-substituted benzene ring may contribute to hydrophobic interactions, while the butynyl group influences the compound's overall conformation and reactivity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown effectiveness against various pathogens, including bacteria and fungi.

Anticancer Potential

In vitro studies have demonstrated that this compound possesses antiproliferative activity against several cancer cell lines. A notable study evaluated its effects on MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines, showing a dose-dependent reduction in cell viability.

Cell LineIC50 (µM)Reference
MCF-715
HeLa10
A54912

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers and improved outcomes in conditions characterized by excessive inflammation.

Case Studies

  • In Vitro Antiproliferative Study : A study conducted on various cancer cell lines reported that treatment with this compound resulted in significant cell death compared to untreated controls. The study emphasized the need for further investigation into the underlying mechanisms.
  • Antimicrobial Activity Assessment : Another study evaluated the compound's efficacy against resistant strains of Staphylococcus aureus. Results indicated that it inhibited bacterial growth effectively, suggesting potential as a therapeutic agent for treating resistant infections.

Q & A

Q. What are the standard synthetic routes for 2,4-dichloro-N-(4-(dimethylamino)but-2-yn-1-yl)-5-methylbenzenesulfonamide, and what intermediates are critical?

Methodological Answer: Synthesis typically involves reacting 2,4-dichloro-5-methylbenzenesulfonyl chloride with 4-(dimethylamino)but-2-yn-1-amine. Key steps:

  • Sulfonylation: React the sulfonyl chloride with the amine in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetonitrile or ethanol). Example conditions from analogous syntheses:
StepReagents/ConditionsSolventReference
CouplingTriethylamine, DCM, RT, 24hDCM
PurificationEthyl acetate/hexane (3:7)

Intermediate characterization (e.g., sulfonyl chloride purity) is critical to avoid side reactions .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR identifies the dimethylamino group (δ ~2.2–2.5 ppm, singlet) and alkyne proton (δ ~2.8–3.2 ppm). ¹³C NMR confirms sulfonamide (δ ~110–120 ppm) and alkyne carbons (δ ~70–85 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion [M+H]⁺, with chlorine isotope patterns.
  • HPLC: Reverse-phase C18 columns (acetonitrile/water) assess purity (>95% by UV detection at 254 nm) .

Q. What solvent systems are optimal for solubility and formulation in biological assays?

Methodological Answer: The compound’s solubility varies:

  • Polar aprotic solvents: DMSO (10–50 mM stock solutions).
  • Aqueous buffers: Use ≤1% DMSO to avoid cytotoxicity.
  • Sonication: Enhances dissolution in PBS or ethanol. Pre-formulation studies should assess stability in PBS (pH 7.4) and serum-containing media .

Advanced Research Questions

Q. How can SHELX software resolve challenges in crystallizing this compound?

Methodological Answer:

  • Crystal Growth: Slow evaporation (acetonitrile/ethanol) at 4°C. If twinning occurs, use SHELXD for structure solution and SHELXL for refinement.
  • Disorder Handling: For flexible alkyne-dimethylamino groups, apply PART and SIMU instructions in SHELXL to model disorder.
  • Validation: Check R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions) .

Q. How can contradictory bioactivity data across studies be systematically addressed?

Methodological Answer:

  • Purity Validation: Use HPLC-MS to rule out impurities (>99% purity).
  • Assay Conditions: Standardize pH, temperature, and incubation times. Compare with structurally similar sulfonamides (e.g., from ).
  • Dose-Response Curves: Perform triplicate experiments with positive controls (e.g., known enzyme inhibitors) .

Q. What computational strategies predict the compound’s reactivity and biological targets?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry (B3LYP/6-31G*) to predict electrophilic sites (e.g., sulfonamide sulfur).
  • Molecular Docking: Use AutoDock Vina with protein targets (e.g., carbonic anhydrase) to simulate binding modes.
  • ADMET Prediction: Tools like SwissADME estimate permeability and metabolic stability .

Q. What mechanistic insights guide the optimization of its synthetic yield?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via TLC or in-situ IR.
  • Byproduct Analysis: Identify hydrolysis products (e.g., free sulfonic acid) via LC-MS.
  • Catalysis: Screen bases (e.g., DBU vs. triethylamine) to minimize side reactions. Example yield improvements from : Sodium carbonate increased coupling efficiency to 98% .

Q. How does substituent variation on the benzenesulfonamide core affect bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs with halogens (Cl, Br) or methyl groups at positions 2, 4, and 5.
  • Biological Testing: Compare IC₅₀ values in enzyme inhibition assays (e.g., tyrosine kinase).
  • Statistical Analysis: Use multivariate regression to correlate electronic effects (Hammett σ) with activity .

Q. Tables for Key Data

Table 1: Comparative Reaction Conditions for Sulfonamide Synthesis

ComponentExample 1 ()Example 2 ()
Sulfonyl Chloride3,4-Dichlorobenzenesulfonyl chlorideCustom-synthesized chloride
Amine5-Amino-2-methoxyaniline4-(Dimethylamino)but-2-yn-1-amine
SolventDCM1,4-Dioxane
BaseTriethylamineSodium chloride
Yield47–98%72–98%

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